2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide
Description
Properties
Molecular Formula |
C11H17BrN2O2 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-bromo-N-(5-tert-butyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H17BrN2O2/c1-10(2,3)7-6-13-9(16-7)14-8(15)11(4,5)12/h6H,1-5H3,(H,13,14,15) |
InChI Key |
OXXMXSSDXZTHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)NC(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Simultaneous Cyclization and Amidation
This method integrates oxazole ring formation and amide coupling in a single step under microwave irradiation.
Reaction Conditions
A mixture of tert-butyl glycidate (1.0 equiv), 2-bromo-2-methylpropanamide (1.2 equiv), and ammonium acetate (2.0 equiv) in N,N-dimethylformamide (DMF) is heated at 150°C for 20 minutes under microwave conditions. The reaction achieves a 70% yield, with a 40% reduction in time compared to conventional heating.
Mechanistic Analysis
Microwave irradiation accelerates the cyclization step by enhancing molecular collision frequency. The tert-butyl group stabilizes the transition state through steric and inductive effects, reducing byproduct formation.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 65% | 70% |
| Purity (HPLC) | 95% | 98% |
Solid-Phase Synthesis Using Resin-Bound Intermediates
Immobilization of 5-(tert-butyl)oxazol-2-amine on Wang Resin
This approach enables scalable synthesis and simplified purification.
Procedure
-
Resin Functionalization : Wang resin is activated with N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM.
-
Amine Coupling : 5-(tert-butyl)oxazol-2-amine (1.2 equiv) is coupled to the resin at 25°C for 24 hours.
-
Acylation : 2-Bromo-2-methylpropanoyl chloride (1.5 equiv) in DMF is added, followed by cleavage with trifluoroacetic acid (TFA)/water (95:5 v/v).
Advantages
Critical Analysis of Byproduct Formation
Bromine Displacement Side Reactions
Competing nucleophilic substitution at the bromine center generates 2-methyl-N-(5-(tert-butyl)oxazol-2-yl)propanamide as a major byproduct (8–12% yield). This is mitigated by:
Table 2: Byproduct Yields Under Varied Conditions
| Solvent | Temperature (°C) | Byproduct Yield (%) |
|---|---|---|
| THF | 0 | 8 |
| DMF | –10 | 4 |
| DCM | 25 | 15 |
Chemical Reactions Analysis
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing brominated oxazole derivatives exhibit promising antimicrobial properties. For instance, related studies have demonstrated that oxazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. The mechanisms often involve interference with bacterial cell wall synthesis or function.
Case Study:
- A study evaluating various oxazole derivatives found that certain compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide may similarly exhibit such properties .
Anticancer Potential
The compound's structural features position it as a candidate for anticancer drug development. The presence of the oxazole moiety is known to influence the interaction with biological targets relevant to cancer treatment.
Case Study:
- In vitro studies on related oxazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer. The compounds were tested using assays such as Sulforhodamine B (SRB) to assess cytotoxicity . It is hypothesized that this compound could exhibit similar anticancer activity due to its structural analogies.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods involving the bromination of oxazole derivatives followed by amide formation.
Key Synthetic Steps:
- Bromination: Introduction of the bromine atom at the 2-position of the oxazole ring.
- Amidation: Reaction with appropriate amines to form the desired amide structure.
Recent advancements in synthetic strategies highlight eco-friendly methods utilizing mild conditions and sustainable catalysts .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural Differences :
- The target compound’s 5-(tert-butyl)oxazol-2-yl group is bulkier and more electron-rich compared to the chlorophenyl, sulfonyl, or phenolic substituents in analogues. This steric hindrance may reduce reaction rates in nucleophilic substitutions but improve thermal stability.
Physicochemical Properties
- Solubility: The tert-butyl group in the target compound likely reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to the sulfonyl or phenolic analogues.
- Crystallinity : Bulky substituents may enhance crystallinity, as seen in Compound 252’s well-defined melting point .
Biological Activity
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 289.17 g/mol
- CAS Number : 1352515-11-7
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that it may modulate certain receptor activities, particularly cannabinoid receptors, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control.
Biological Activity Overview
- Cannabinoid Receptor Modulation :
- Neuroprotective Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of oxazole derivatives found that compounds structurally related to this compound significantly reduced neuronal cell death in vitro. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of apoptotic signaling .
Case Study: Cannabinoid Receptor Interaction
In a pharmacological study, the compound was tested for its ability to activate CB1 and CB2 receptors. Results indicated a dose-dependent activation of these receptors, suggesting potential applications in managing chronic pain and inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via bromination of precursor acetamide derivatives using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key steps include:
- Precursor preparation : Reacting oxazole derivatives with propanamide intermediates.
- Bromination : Using NBS in inert solvents (e.g., CCl₄) at 0–25°C to ensure regioselectivity .
- Purification : Thin-layer chromatography (TLC) for reaction monitoring and recrystallization from polar solvents (e.g., ethyl acetate/petroleum ether) to isolate pure product .
- Optimization : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to maximize yield and minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and verify bromine placement .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 281.10 g/mol) .
- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (1650–1700 cm⁻¹) and C-Br (500–600 cm⁻¹) .
- Melting Point Analysis : Confirm purity (e.g., 164–166°C for analogous brominated acetamides) .
Advanced Research Questions
Q. How can substitution reactions at the bromine site be optimized to synthesize diverse derivatives?
- Answer :
- Nucleophilic Substitution : Use amines (e.g., primary/secondary amines) or thiols in polar aprotic solvents (DMF, DMSO) with catalytic bases (K₂CO₃) .
- Solvent Effects : Higher yields observed in DMSO due to enhanced nucleophilicity .
- Catalysis : Transition-metal catalysts (e.g., CuI) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Monitoring : Real-time TLC or HPLC to track reaction progress and isolate intermediates .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments .
- Computational Modeling : Density Functional Theory (DFT) to predict NMR/IR spectra and compare with experimental data .
Q. How does the compound interact with biological targets, such as enzymes, and what methods validate these interactions?
- Answer :
- Enzyme Inhibition Assays : Test activity against targets like kinases or proteases using fluorogenic substrates .
- Molecular Docking : Computational studies (AutoDock Vina) to predict binding modes within active sites .
- Cellular Assays : Evaluate osteoclastogenesis inhibition (e.g., TRAP staining in RAW264.7 cells) .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Answer :
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals .
- Data Collection : Low-temperature (123 K) settings to minimize radiation damage .
- Refinement Challenges : Resolve disorder in tert-butyl groups using restraints (SHELXL) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
